molecular formula C16H20N6O2 B11033372 2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11033372
M. Wt: 328.37 g/mol
InChI Key: FUDDGRSJXOTCGB-UHFFFAOYSA-N
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Description

2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These methods provide moderate to high yields of the desired compound.

Chemical Reactions Analysis

2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

4,8-dimethyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C16H20N6O2/c1-11-14-13(22-16(17-11)18-12(2)19-22)3-4-21(15(14)23)6-5-20-7-9-24-10-8-20/h3-4H,5-10H2,1-2H3

InChI Key

FUDDGRSJXOTCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CCN4CCOCC4)C

Origin of Product

United States

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